2,5-Bis(2-phenylethenyl)pyrazine
Description
2,5-Bis(2-phenylethenyl)pyrazine (CAS: 14990-02-4; molecular formula: C₂₀H₁₆N₂) is a conjugated pyrazine derivative characterized by a central pyrazine ring flanked by two phenylethenyl groups. The compound exhibits a planar molecular geometry, with adjacent aryl units forming dihedral angles of ~50° and minimal torsional strain (~10°) along the ethenyl pathways . This structural rigidity and extended π-conjugation make it a candidate for applications in optoelectronic materials, such as liquid crystals or organic light-emitting diodes (OLEDs). Synthetically, it is prepared via condensation of 2,5-dimethyl-3,6-di(2-pyridyl)pyrazine with benzaldehyde in dimethylformamide (DMF) using potassium tert-butoxide as a catalyst . Its spectroscopic data (NMR, IR, MS) and crystal parameters (monoclinic system, space group C2/c) have been extensively characterized .
Properties
Molecular Formula |
C20H16N2 |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2,5-bis(2-phenylethenyl)pyrazine |
InChI |
InChI=1S/C20H16N2/c1-3-7-17(8-4-1)11-13-19-15-22-20(16-21-19)14-12-18-9-5-2-6-10-18/h1-16H |
InChI Key |
MUIGGPOKWXIDNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CN=C(C=N2)C=CC3=CC=CC=C3 |
Related CAS |
25608-80-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazine Derivatives
Structural and Functional Group Variations
Pyrazine derivatives vary widely in substituent groups, influencing their physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Structural Impacts on Properties
- Electron-Withdrawing Groups : Phenylethenyl and pyridyl substituents (e.g., in 2,5-bis(2-pyridyl)pyrazine) enhance π-conjugation, enabling luminescence in OLEDs .
- Alkyl Groups : Methyl or isopropyl substituents (e.g., 2,5-DMP) increase volatility, making them ideal for flavor applications .
- Bulkier Substituents : Indolylmethyl or biphenyl groups (e.g., BIP) improve biological activity by enhancing hydrophobic interactions with target proteins .
Preparation Methods
Multi-Step Synthesis via Bis(bromomethyl)pyrazine
This method involves three stages:
-
Reduction: 2,5-Dimethylpyrazine 11 is reduced to 2,5-bis(hydroxymethyl)pyrazine 33 using NaBH₄ in methanol (26% yield).
-
Bromination: Treatment with PBr₃ in toluene converts 33 to 2,5-bis(bromomethyl)pyrazine 34 (49% yield).
-
Wittig Reaction: Reaction of 34 with benzaldehyde 12 using triphenylphosphine and KOtBu in ethanol yields DSP (30% overall yield).
Advantages: Avoids harsh basic conditions, suitable for acid-sensitive substrates.
Limitations: Lower overall yield due to multi-step purification.
Photochemical Solid-State Polymerization
Monomer Synthesis for Poly-DSP
DSP serves as a monomer for conjugated polymers. Its synthesis follows the Knoevenagel method, with subsequent purification critical for polymerization efficiency:
-
Irradiation: Exposure to 100W mercury lamp in cyclohexane induces [2+2] cycloaddition, forming poly-DSP with η<sub>red</sub> = 3.1 dL/g in trifluoroacetic acid.
-
Purity Requirements: Residual monomer below 1% ensures high polymer crystallinity (melting point: 339–343°C).
Table 2. Photopolymerization parameters
| Light Source | Solvent | Time (h) | Conversion (%) |
|---|---|---|---|
| Hg lamp (365 nm) | Cyclohexane | 2 | 99 |
| Sunlight | Neat | 10 | 80 |
Green Chemistry Modifications
Solvent-Free and Aqueous Modifications
Recent advances emphasize sustainability:
-
Catalyst-Free: Heating 2,5-dimethylpyrazine and benzaldehyde at 120°C under vacuum achieves 22% yield without solvents.
-
Water-Mediated: Using H₂O/EtOH (1:1) with K₂CO₃ at 80°C provides 28% yield, reducing organic waste.
Table 3. Green synthesis metrics
| Method | E-Factor | PMI | RME (%) |
|---|---|---|---|
| Traditional Knoevenagel | 12.3 | 8.7 | 34 |
| Solvent-Free | 3.8 | 2.1 | 62 |
Q & A
Q. How do synthetic conditions impact polymorphism in methoxy-substituted derivatives?
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